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molecular formula C5H6ClNO B2568903 5-Chloro-3-ethyl-1,2-oxazole CAS No. 1314898-34-4

5-Chloro-3-ethyl-1,2-oxazole

Cat. No. B2568903
M. Wt: 131.56
InChI Key: ZFWWYIXQCCHMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434722B2

Procedure details

Ethyl-5-chloroisoxazole (1.5 g; 8.54 mmol) was added to a mixture of lithium hydroxide (10 mL; 2M in water) and dioxane (10 mL). The reaction mixture was stirred vigorously at room temperature for 1 h and concentrated under reduced pressure. The crude material was reputed between ethyl acetate and HCl 1M; the phases were separated and the aqueous were extracted with ethyl acetate. The organic rejoined were dried, concentrated under reduced pressure and the crude material 1.2 g (95%) was used without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(C1[CH:7]=[C:6]([Cl:8])[O:5][N:4]=1)C.[OH-:9].[Li+].[O:11]1[CH2:16][CH2:15]OCC1>>[Cl:8][C:6]1[O:5][N:4]=[C:15]([C:16]([OH:11])=[O:9])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)C1=NOC(=C1)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous were extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic rejoined were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material 1.2 g (95%) was used without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC(=NO1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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